molecular formula C11H12Cl2N4O B13791215 N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide

N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B13791215
M. Wt: 287.14 g/mol
InChI Key: UYAKRWBRYYVYLD-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrrolo[2,3-d]pyrimidine core, which is often found in various bioactive molecules, including kinase inhibitors and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the use of dimethyl malonate as a starting material. The process includes the formation of an intermediate aldehyde, which is then cyclized to form the pyrrolo[2,3-d]pyrimidine core . The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the overall yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can interfere with various cellular signaling pathways, leading to effects such as reduced cell proliferation and induction of apoptosis . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the dimethylpropanamide group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H12Cl2N4O

Molecular Weight

287.14 g/mol

IUPAC Name

N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H12Cl2N4O/c1-11(2,3)9(18)17-10-15-7(13)6-5(12)4-14-8(6)16-10/h4H,1-3H3,(H2,14,15,16,17,18)

InChI Key

UYAKRWBRYYVYLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C(=CN2)Cl)C(=N1)Cl

Origin of Product

United States

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